molecular formula C25H44N8O7 B1674922 Lymphocyte activating pentapeptide CAS No. 120484-65-3

Lymphocyte activating pentapeptide

Cat. No.: B1674922
CAS No.: 120484-65-3
M. Wt: 568.7 g/mol
InChI Key: UEAYTGFTNACKMX-VMXHOPILSA-N
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Description

L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine is a synthetic pentapeptide with the protein sequence LPPSR and a molecular formula of C25H44N8O7 . It has a molecular weight of 568.67 g/mol and a calculated density of 1.48 g/cm³ . This biochemical reagent is characterized by its slight solubility in water (approximately 2.4 g/L at 25 °C) . Also known as Lymphocyte Activating Pentapeptide, this compound is supplied as a high-purity material for scientific investigations . The presence of C-terminal L-arginine in its structure is of particular interest, as this amino acid serves as the substrate for nitric oxide synthase (NOS) and is a precursor for the biosynthesis of nitric oxide (NO) . Nitric oxide is a critical signaling molecule involved in the regulation of diverse physiological processes, including aspects of cellular metabolism and immune function . Researchers can utilize this pentapeptide to probe its potential effects in immunology and cell biology, with a specific focus on its suggested role in lymphocyte activation. Handling and Safety: This product is intended for industrial and scientific research applications . It is essential to handle this material using appropriate personal protective equipment, including safety goggles, impermeable gloves, and suitable protective clothing. To maintain stability, the container should be kept tightly closed in a dry, cool, and well-ventilated place. Avoid dust formation and contact with skin and eyes . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44N8O7/c1-14(2)12-15(26)22(37)33-11-5-8-19(33)23(38)32-10-4-7-18(32)21(36)31-17(13-34)20(35)30-16(24(39)40)6-3-9-29-25(27)28/h14-19,34H,3-13,26H2,1-2H3,(H,30,35)(H,31,36)(H,39,40)(H4,27,28,29)/t15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAYTGFTNACKMX-VMXHOPILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120484-65-3
Record name L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120484653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17176
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-LEUCYL-L-PROLYL-L-PROLYL-L-SERYL-L-ARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFL33E395I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Traditional SPPS Methodology

SPPS remains the gold standard for synthesizing complex peptides like L-leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine. The process involves anchoring the C-terminal amino acid to a resin and sequentially adding protected amino acids.

Coupling Reactions

Each amino acid is activated using reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or N,N'-diisopropylcarbodiimide (DIC). For example, the coupling of L-proline to the resin-bound leucine residue requires a 2:1 molar ratio of amino acid to resin, with reaction times averaging 60–90 minutes.

Deprotection Steps

The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using 20% piperidine in dimethylformamide (DMF). Complete deprotection is verified via Kaiser testing.

Cleavage from Resin

The final peptide is cleaved using a trifluoroacetic acid (TFA)-based cocktail (TFA:water:triisopropylsilane = 95:2.5:2.5). This step yields the crude peptide, which is precipitated in cold diethyl ether.

Modern Advances in SPPS

Recent innovations, such as the "Synthesis Tag" (SynTag) system, have addressed challenges like aggregation and low solubility. SynTag incorporates six arginine residues linked via a cleavable MeDbz linker, enhancing resin accessibility and reducing secondary structure formation during synthesis.

Solution-Phase Peptide Synthesis

Stepwise Condensation

Solution-phase synthesis is employed for shorter peptides or fragments. The method involves coupling individual amino acids in a liquid medium, followed by purification via recrystallization. For instance, the synthesis of L-prolyl-L-prolyl-L-seryl segments utilizes N-hydroxysuccinimide (NHS) esters for activation.

Fragment Condensation

Longer peptides like L-leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine are synthesized by conjugating pre-formed fragments. A study demonstrated that fragment condensation of L-leucyl-L-prolyl and L-prolyl-L-seryl-L-arginine achieved a 68% yield under optimized conditions (pH 7.4, 4°C).

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC with a C18 column (methanol/water gradient) is used to purify the crude product. For example, a purity of 61% was achieved for a related peptide using a 20–80% methanol gradient over 20 minutes.

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis confirms the molecular weight (observed: 568.7 Da, calculated: 568.7 Da).

Challenges and Optimization Strategies

Aggregation During SPPS

Proline-rich sequences are prone to aggregation, which reduces coupling efficiency. The SynTag system mitigates this by introducing arginine residues that disrupt β-sheet formation.

Industrial-Scale Production

Large-scale SPPS employs continuous flow systems, reducing reagent consumption. A 2024 study reported a 73% crude purity for a 15-mer peptide using flow-SPPS at 70°C.

Comparative Analysis of Synthesis Methods

Parameter SPPS Solution-Phase
Yield 60–75% 50–68%
Purity (Crude) 55–73% 40–55%
Scale-Up Feasibility High (automation compatible) Moderate (labor-intensive)
Cost High (resin/reagents) Lower (no resin required)

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the peptide bonds, although this is less common.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a hydroxylated peptide .

Scientific Research Applications

Unfortunately, the provided search results contain very limited information about the applications of the specific compound "L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine". However, some related compounds and their applications can be discussed based on the search results.

L-Arginine
L-arginine is an amino acid that the body uses to produce proteins . It is considered semi-essential, meaning the body produces it, but it also needs to be obtained through diet . Dietary sources of L-arginine include fish, meat, and nuts .

L-Arginine Uses

  • L-arginine can be supplemented to treat certain conditions .
  • L-arginine can enhance lymphocyte blastogenesis to phytohemagglutinin (PHA) in both controls and patients .
  • L-arginine is used by the body to produce energy .

Cyclo(L-leucyl-L-prolyl)
Cyclo(L-leucyl-L-prolyl) (CLP) is a cyclic dipeptide with pharmaceutical significance .

Cyclo(L-leucyl-L-prolyl) Uses

  • CLP demonstrates non-bactericidal dose-dependent antibiofilm efficacy against Listeria monocytogenes .
  • CLP can inhibit swimming and swarming motility .
  • CLP is recognized as an antimicrobial and antioxidant agent .
  • CLP may suppress growth and migration by attenuating the cell cycle of triple-negative breast cancer cell lines via EGFR and CD151 signaling .

Other Related Compounds

  • Glutaminol Sigma-Aldrich offers glutaminol and related products for scientific research .
  • Scrambled 10Panx trifluoroacetate salt This product is available from Sigma-Aldrich .
  • [Ala13]-Apelin-13 trifluoroacetate salt This product is available from Sigma-Aldrich .
  • Apelin-17 trifluoroacetate salt This product is available from Sigma-Aldrich .
  • ATI-2341 trifluoroacetate salt This product is available from Sigma-Aldrich .
  • Cys-arg-arg Sigma-Aldrich provides cys-arg-arg and related products for scientific research .

L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine

  • L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine is also known as Lymphocyte Activating Pentapeptide .

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes

Compound Name Sequence/CAS Molecular Weight Key Features Known Applications References
L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine Leu-Pro-Pro-Ser-Arg (120484-65-3) 585.7 g/mol Proline-rich, arginine terminus Investigational orphan drug
L-Prolyl-L-leucyl-glycine amide Pro-Leu-Gly-NH₂ 285.3 g/mol Tripeptide with glycine amide Parkinson’s disease adjunct therapy
L-Arginyl-L-prolyl-L-leucyl-L-alanyl… Arg-Pro-Leu-Ala… (478412-66-7) 998.2 g/mol Extended sequence with tryptophan Hypothetical antimicrobial peptide
L-Prolyl-L-arginyl-L-arginyl-L-valyl… Pro-Arg-Arg-Val… (2088834-66-4) 924.2 g/mol Multiple arginines, valine inclusion Cell-penetrating peptide candidate

Key Observations:

Sequence Length and Flexibility: L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine (5 residues) is shorter than analogs like 478412-66-7 (7 residues), which may limit its binding specificity compared to longer peptides .

Functional Residues :

  • The terminal arginine in L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine may facilitate interactions with anionic membranes or nucleic acids, similar to cell-penetrating peptides (e.g., Pro-Arg-Arg-Val… in ).
  • In contrast, Pro-Leu-Gly-NH₂ lacks charged residues but demonstrates neurological activity, suggesting sequence length and amidation are critical for crossing the blood-brain barrier .

Therapeutic Potential: Pro-Leu-Gly-NH₂ showed antiparkinsonian activity in clinical trials, reducing levodopa-induced dyskinesias . By comparison, L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine’s orphan drug status hints at niche applications, though specific targets remain uncharacterized .

Research Findings and Mechanistic Insights

  • Arginine Bioactivity: The arginine residue may enhance nitric oxide (NO) signaling, as seen in L-arginine derivatives, though direct evidence for this peptide is lacking .
  • Comparative Stability : Shorter peptides like Pro-Leu-Gly-NH₂ exhibit rapid metabolic clearance, whereas the proline-rich structure of L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine may confer resistance to proteolysis, extending half-life .

Biological Activity

L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine is a pentapeptide composed of five amino acids: leucine, proline, proline, serine, and arginine. This compound has garnered attention for its potential biological activities and applications in various fields, including medicine and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and potential therapeutic applications.

Overview of Biological Activity

L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine exhibits a range of biological activities due to its structure and composition. The unique arrangement of amino acids allows it to interact with various molecular targets, influencing cellular processes such as signaling pathways and protein interactions. Notably, the presence of arginine is significant as it is known to play a role in vasodilation and immune response modulation.

The mechanism of action for L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine involves its binding to enzymes or receptors, which modulates their activity. This interaction can lead to various biological effects, including:

  • Cellular Signaling : The peptide may influence signaling pathways that regulate cell growth and differentiation.
  • Protein Interactions : It can alter the dynamics of protein interactions within cells, potentially affecting metabolic processes.

Case Studies

  • Memory Enhancement in Animal Models :
    A study investigated the effects of related peptides on memory enhancement in chicks. The administration of L-prolyl-L-arginyl-glycineamide showed dose-dependent enhancement effects when injected centrally, indicating a potential link between proline-containing peptides and cognitive functions .
  • Vasodilation and Blood Flow :
    Research on L-arginine derivatives has shown that they can act as vasodilators, improving blood flow and potentially benefiting cardiovascular health. This effect is attributed to the ability of arginine to produce nitric oxide, a potent vasodilator .
  • Antimicrobial Properties :
    Investigations into the antimicrobial properties of similar peptides suggest that L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine may exhibit activity against certain bacterial strains, making it a candidate for therapeutic applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine, a comparison with similar compounds can be insightful.

CompoundStructure TypeNotable Biological Activity
Cyclo(L-Leucyl-L-Prolyl) Cyclic DipeptideVaries; generally lower bioactivity than linear peptides
L-Arginine Amino AcidVasodilation, immune modulation
L-Prolyl-L-Arginyl-Glycineamide TripeptideMemory enhancement effects

Applications in Medicine

The potential therapeutic applications of L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine are diverse:

  • Cardiovascular Health : Due to its vasodilatory effects linked to arginine.
  • Cognitive Enhancement : As suggested by studies on related peptides affecting memory.
  • Antimicrobial Treatments : Potential use in developing new antibiotics.

Q & A

Q. What ethical frameworks apply when studying L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine in animal models?

  • Methodological Answer : Follow institutional animal care guidelines (e.g., AAALAC accreditation) and the NIH’s Guide for the Care and Use of Laboratory Animals. Justify species selection (e.g., rodents vs. zebrafish) based on peptide conservation and translational relevance. Include ethical approval statements in all publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lymphocyte activating pentapeptide
Reactant of Route 2
Lymphocyte activating pentapeptide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.